1H-Purine-2,8-diamine, N,N'-bis(3-fluorophenyl)-6-(4-morpholinyl)-
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Overview
Description
“1H-Purine-2,8-diamine, N,N’-bis(3-fluorophenyl)-6-(4-morpholinyl)-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of fluorophenyl and morpholinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-fluorophenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of the fluorophenyl and morpholinyl groups through substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
“1H-Purine-2,8-diamine, N,N’-bis(3-fluorophenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and morpholinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, amines, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “1H-Purine-2,8-diamine, N,N’-bis(3-fluorophenyl)-6-(4-morpholinyl)-” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The fluorophenyl and morpholinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-diamine: A simpler purine derivative without the fluorophenyl and morpholinyl groups.
6-(4-Morpholinyl)-1H-purine-2,8-diamine: A compound with a similar structure but lacking the fluorophenyl groups.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-fluorophenyl)-6-(4-morpholinyl)-” is unique due to the presence of both fluorophenyl and morpholinyl groups, which may impart distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
682337-51-5 |
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Molecular Formula |
C21H19F2N7O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-N,8-N-bis(3-fluorophenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C21H19F2N7O/c22-13-3-1-5-15(11-13)24-20-26-17-18(27-20)28-21(25-16-6-2-4-14(23)12-16)29-19(17)30-7-9-31-10-8-30/h1-6,11-12H,7-10H2,(H3,24,25,26,27,28,29) |
InChI Key |
ZKGFNXMQJCQBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC(=N3)NC4=CC(=CC=C4)F)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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